molecular formula C9H11F2NO B8697344 4,5-Difluoro-2-propoxyaniline

4,5-Difluoro-2-propoxyaniline

Cat. No.: B8697344
M. Wt: 187.19 g/mol
InChI Key: HHJGGEBQPUQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-propoxyaniline is a fluorinated aromatic amine characterized by a propoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine substituents and the alkoxy group. Fluorine atoms enhance metabolic stability and lipophilicity, while the propoxy group may modulate solubility and binding interactions. However, direct pharmacological or biochemical data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4,5-difluoro-2-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

HHJGGEBQPUQAOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)F)F

Origin of Product

United States

Comparison with Similar Compounds

However, insights can be drawn from fluorinated aromatic amines and nucleoside analogues discussed in the literature.

Structural Analogues in Fluorinated Aromatic Amines

Reference Example 50 (4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) :

  • Structural Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a pyridinyl substituent.
  • Comparison :
    • Electronic Effects : The trifluoromethyl group in Reference Example 50 provides greater electron-withdrawing character compared to the fluorine atoms in 4,5-Difluoro-2-propoxyaniline. This could enhance stability against oxidative metabolism but reduce nucleophilic reactivity.
    • Solubility : The propoxy group in this compound likely increases hydrophilicity compared to the trifluoromethyl-pyridinyl moiety in Reference Example 50.

Functional Analogues: Fluorinated Nucleosides

Parameter This compound dFdC ara-C
Fluorine Position 4,5- on benzene ring 2',2'- on sugar moiety None (arabinosyl sugar)
Key Functional Group Propoxy Deoxycytidine analogue Arabinose sugar
Metabolic Stability Likely high (due to C-F bonds) High (slow degradation of dFdCTP) Low (rapid ara-CTP degradation)
Enzyme Interaction Not reported Competes with dCTP (Km = 3.6 µM) Lower affinity (Km = 8.8 µM)
Cellular Uptake Uncharacterized Rapid membrane permeation Slower than dFdC
Key Findings from Nucleoside Studies:
  • Fluorine’s Role in Binding : In dFdC, fluorine substitution enhances deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C), improving triphosphate accumulation . For this compound, fluorine atoms may similarly influence interactions with aromatic amine-metabolizing enzymes (e.g., cytochrome P450).
  • Persistence in Cells : dFdCTP has a biphasic half-life (t1/2 α = 3.9 h, β >16 h), enabling prolonged DNA synthesis inhibition . Analogously, the fluorine in this compound could slow hepatic metabolism, extending its biological half-life.

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